molecular formula C6H13ClFN B6223213 2-fluoro-1-methylcyclopentan-1-amine hydrochloride CAS No. 2763777-65-5

2-fluoro-1-methylcyclopentan-1-amine hydrochloride

Cat. No. B6223213
CAS RN: 2763777-65-5
M. Wt: 153.6
InChI Key:
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Description

2-Fluoro-1-methylcyclopentan-1-amine hydrochloride (FMCPA-HCl) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, methanol, and ethanol. FMCPA-HCl has been used in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. It has also been used as an intermediate in the synthesis of drugs and in the manufacture of other organic compounds.

Scientific Research Applications

2-fluoro-1-methylcyclopentan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of drugs. It has also been used in the study of enzyme kinetics, in the determination of drug-receptor interactions, and in the synthesis of peptides.

Mechanism of Action

The mechanism of action of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule and forming a covalent bond. This covalent bond then facilitates the transfer of a proton from the substrate to the 2-fluoro-1-methylcyclopentan-1-amine hydrochloride molecule, resulting in the formation of a product molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride are not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has also been suggested that it may have an effect on the metabolism of certain drugs, as well as on the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-fluoro-1-methylcyclopentan-1-amine hydrochloride in laboratory experiments is that it is a relatively inexpensive compound, making it a cost-effective reagent. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 2-fluoro-1-methylcyclopentan-1-amine hydrochloride in laboratory experiments is that it is a relatively new compound, and its effects on biological systems are not fully understood.

Future Directions

Future research on 2-fluoro-1-methylcyclopentan-1-amine hydrochloride should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug-receptor interactions. Additionally, further research should be conducted to determine the effects of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride on enzyme kinetics and the metabolism of certain drugs. Additionally, research should be conducted to explore the potential of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride as an inhibitor of cytochrome P450 enzymes. Finally, further research should be conducted to explore the potential of 2-fluoro-1-methylcyclopentan-1-amine hydrochloride as an absorbent of certain nutrients.

Synthesis Methods

2-fluoro-1-methylcyclopentan-1-amine hydrochloride can be synthesized by the reaction of 1-methylcyclopentan-1-amine with fluorosulfuric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The fluorosulfuric acid is added slowly, and the reaction is allowed to proceed for several hours. The resulting product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-1-methylcyclopentan-1-amine hydrochloride involves the reaction of 2-fluorocyclopentanone with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "2-fluorocyclopentanone", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluorocyclopentanone is reacted with excess methylamine in the presence of a base such as sodium hydroxide to form 2-fluoro-1-methylcyclopentanone.", "Step 2: The resulting 2-fluoro-1-methylcyclopentanone is then treated with hydrochloric acid to form 2-fluoro-1-methylcyclopentan-1-amine hydrochloride.", "Step 3: The product is then isolated and purified through recrystallization or other suitable methods." ] }

CAS RN

2763777-65-5

Product Name

2-fluoro-1-methylcyclopentan-1-amine hydrochloride

Molecular Formula

C6H13ClFN

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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